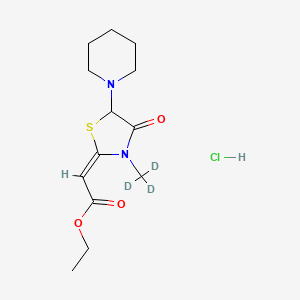
Tubulysin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulysin G is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds were first reported by Höfle and coworkers in 2000 . Tubulysins exhibit potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . This compound, like other tubulysins, holds great promise for the development of anticancer agents due to its exceptional potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin G involves complex multicomponent reactions. One of the key methods used is the Passerini three-component reaction, which involves reacting a carboxylic acid, an aldehyde, and an isocyanide . This method allows for the efficient assembly of the tubulysin scaffold with high stereoselectivity . Another approach involves the Ugi four-component reaction, which also provides a modular and convergent route to tubulysins .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high stereoselectivity. Current methods focus on optimizing the multicomponent reactions and improving the yields through the use of advanced catalysts and reaction conditions . The identification of the tubulysin biosynthetic gene cluster has also spurred research into metabolic engineering of the producing organisms to enhance production .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulysin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the tubulysin scaffold to improve its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the tubulysin scaffold .
Major Products: The major products formed from these reactions are typically modified tubulysin analogs with improved pharmacological properties. These analogs are often tested for their anticancer activity to identify potential drug candidates .
Applications De Recherche Scientifique
Tubulysin G has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex multicomponent reactions and developing new synthetic methodologies . In biology, this compound is used to study the mechanisms of microtubule dynamics and cell division . In medicine, it is being investigated as a potential anticancer agent due to its potent antiproliferative activity . This compound is also used in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) for targeted cancer therapy .
Mécanisme D'action
Tubulysin G exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation and cell division . This inhibition leads to the depletion of microtubules, causing cell cycle arrest at the G2/M phase and triggering apoptosis . This compound is more efficient at inhibiting tubulin polymerization than other antimitotic agents like vinblastine .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tubulysin G include other members of the tubulysin family, such as tubulysin A, B, C, D, E, F, and H . These compounds share a similar mechanism of action and exhibit potent antiproliferative activity against cancer cells .
Uniqueness: What sets this compound apart from other tubulysins is its unique structure and the specific modifications it undergoes during synthesis . These modifications can lead to differences in potency and selectivity, making this compound a valuable compound for developing new anticancer agents .
Propriétés
Formule moléculaire |
C43H63N5O10S |
|---|---|
Poids moléculaire |
842.1 g/mol |
Nom IUPAC |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbut-2-enoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C43H63N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,19,23,26-28,31,34-36,38,50H,10-13,18,20-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 |
Clé InChI |
QRLSJCMHFBSSJW-OEJISELMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C=C(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
SMILES canonique |
CCC(C)C(C(=O)N(COC(=O)C=C(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



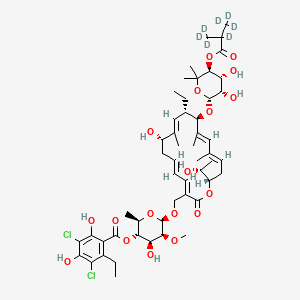
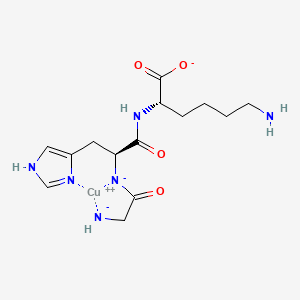
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
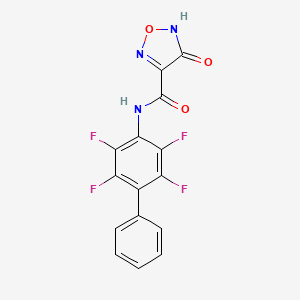
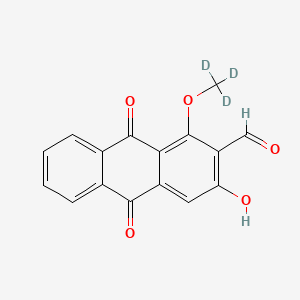
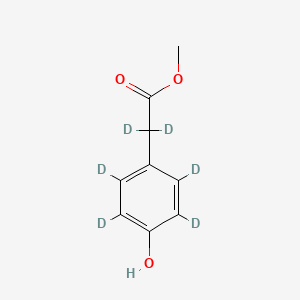
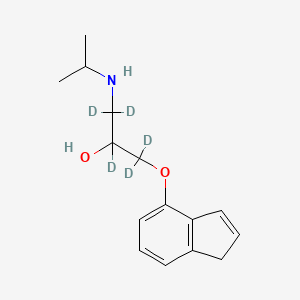

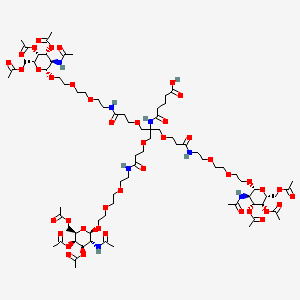
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
